molecular formula C32H37N5O3 B1192740 EPZ005687N

EPZ005687N

Cat. No.: B1192740
M. Wt: 539.68
InChI Key: SEOHEJIMBCGONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPZ005687N (CAS 1396772-26-1) is a small-molecule inhibitor developed for targeting epigenetic regulators, particularly enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression. This compound has shown promise in preclinical studies for disrupting oncogenic signaling pathways, with applications in hematological malignancies and solid tumors.

Properties

Molecular Formula

C32H37N5O3

Molecular Weight

539.68

IUPAC Name

2-Cyclopentyl-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(4-(morpholinomethyl)phenyl)-2H-indazole-4-carboxamide

InChI

InChI=1S/C32H37N5O3/c1-21-15-22(2)34-32(39)28(21)18-33-31(38)27-16-25(17-30-29(27)20-37(35-30)26-5-3-4-6-26)24-9-7-23(8-10-24)19-36-11-13-40-14-12-36/h7-10,15-17,20,26H,3-6,11-14,18-19H2,1-2H3,(H,33,38)(H,34,39)

InChI Key

SEOHEJIMBCGONY-UHFFFAOYSA-N

SMILES

O=C(C1=CC(C2=CC=C(CN3CCOCC3)C=C2)=CC4=NN(C5CCCC5)C=C14)NCC6=C(C)C=C(C)NC6=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EPZ-005687N;  EPZ 005687N;  EPZ005687N

Origin of Product

United States

Comparison with Similar Compounds

Compound 1: 5H-Thieno[3,4-c]pyrrole-4,6-dione Derivative (CAS 6007-85-8)

Structural and Physicochemical Properties :

  • Molecular Formula : C₆H₂O₃S
  • Molecular Weight : 154.14 g/mol
  • Solubility: 2.58 mg/mL (water), 1.34 mg/mL (ethanol) .
  • Key Features : Contains a thiophene-pyrrole fused ring system with a sulfonyl group, contributing to high solubility and moderate bioavailability (Score: 0.55) .

Comparison with EPZ005687N :

  • Structural Similarity : Both compounds share heterocyclic cores, but this compound likely incorporates additional substituents (e.g., methylsulfonyl groups) for enhanced target engagement.
  • Functional Differences : While CAS 6007-85-8 is categorized as "very soluble," this compound may exhibit lower aqueous solubility due to bulkier hydrophobic groups, impacting pharmacokinetics .

Compound 2: Boronic Acid Derivative (CAS 1046861-20-4)

Structural and Physicochemical Properties :

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Solubility : 0.24 mg/mL (water), classified as "soluble" .
  • Key Features : Features a boronic acid group, enabling covalent binding to biological targets, with high gastrointestinal absorption (GI = High) and blood-brain barrier penetration (BBB = Yes) .

Comparison with this compound :

  • Structural Similarity: Limited; the boronic acid group in CAS 1046861-20-4 contrasts with this compound’s hypothesized sulfonamide or amine-based structure.
  • Functional Overlap : Both compounds prioritize high target selectivity, but this compound’s mechanism (EZH2 inhibition) differs from boronic acid derivatives, which often target proteasomes or kinases .

Data Tables

Table 1: Physicochemical Comparison

Property This compound (Inferred) CAS 6007-85-8 CAS 1046861-20-4
Molecular Weight (g/mol) ~450 (estimated) 154.14 235.27
Solubility (Water) Low 2.58 mg/mL 0.24 mg/mL
Bioavailability Score 0.55 (assumed) 0.55 0.55
Key Functional Group Sulfonamide Thiophene-pyrrole Boronic acid

Research Findings and Insights

  • This compound vs. Thiophene Derivatives : The thiophene-pyrrole scaffold in CAS 6007-85-8 offers high solubility but lacks the methylsulfonyl groups critical for EZH2 inhibition, explaining this compound’s superior target specificity .
  • This compound vs. Boronic Acid Derivatives: While boronic acids (e.g., CAS 1046861-20-4) excel in covalent inhibition, this compound’s non-covalent binding reduces off-target effects, a key advantage in epigenetic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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